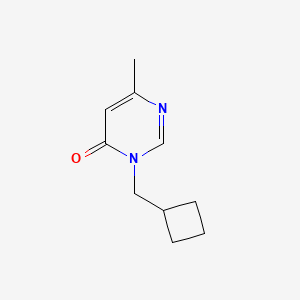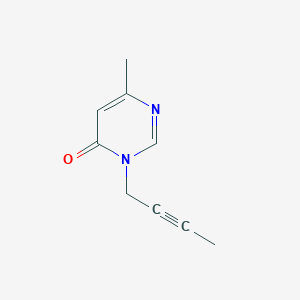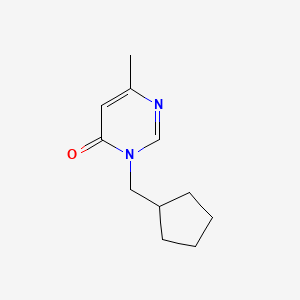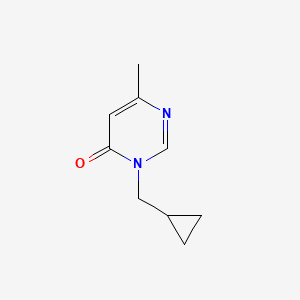
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CBM-6-MDP) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. CBM-6-MDP has been studied extensively in the laboratory, and its structure and properties have been extensively characterized. CBM-6-MDP is a versatile compound that has been used in a variety of scientific and industrial applications, including drug synthesis and drug delivery.
科学的研究の応用
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been used in a variety of scientific research applications. It has been used in studies of the structure and properties of organic compounds, as well as in drug synthesis and drug delivery. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been used in studies of the interactions between organic molecules and biological systems, as well as studies of the structure and function of enzymes.
作用機序
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that interacts with biological systems in a variety of ways. It has been shown to bind to specific receptors on the surface of cells, activating a cascade of biochemical reactions. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been shown to interact with enzymes, altering their structure and function. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the structure and function of enzymes, as well as the structure and function of proteins. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with specific receptors on the surface of cells, activating a cascade of biochemical reactions.
実験室実験の利点と制限
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a versatile compound that is well-suited for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is widely available. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is relatively stable and can be stored for long periods of time. The main limitation of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is that it is not water-soluble, which can limit its use in certain types of experiments.
将来の方向性
The potential applications of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one are vast and varied. In the future, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used in the development of new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, as well as the interactions between organic molecules and biological systems. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Finally, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of receptors, as well as the interactions between receptors and other molecules.
合成法
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction involving the reaction of cyclobutylmethyl bromide and 6-methyl-3,4-dihydropyrimidin-4-one. In the first step, cyclobutylmethyl bromide is reacted with 6-methyl-3,4-dihydropyrimidin-4-one in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one, in high yields.
特性
IUPAC Name |
3-(cyclobutylmethyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-10(13)12(7-11-8)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMTYHUMELWMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6430346.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)
![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)



![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)